Ethyl 2-acetyloctanoate

Description

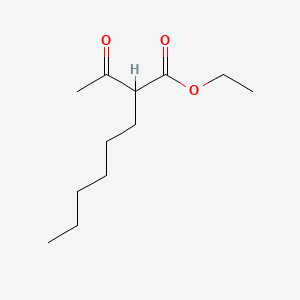

Ethyl 2-acetyloctanoate (CAS 29214-60-6) is a branched-chain ester featuring an acetyl group at the second carbon of an octanoate backbone. This compound is characterized by its ester and ketone functional groups, which confer unique chemical reactivity and biological activity. It is widely used as a reference standard in spectroscopic analysis (e.g., NMR and mass spectrometry) to distinguish structural isomers and validate synthetic pathways . Its applications span organic synthesis, pharmaceuticals, and specialty chemicals, where its balanced hydrophobicity and functional group arrangement enable tailored reactivity.

Properties

IUPAC Name |

ethyl 2-acetyloctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-4-6-7-8-9-11(10(3)13)12(14)15-5-2/h11H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGRZPQESQKATK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051969 | |

| Record name | Ethyl 2-acetyloctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid; Fruity jasmine herbal waxy aroma | |

| Record name | Ethyl 2-acetyloctanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1936/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in water, Soluble (in ethanol) | |

| Record name | Ethyl 2-acetyloctanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1936/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.934-0.940 (20°) | |

| Record name | Ethyl 2-acetyloctanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1936/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

29214-60-6 | |

| Record name | Ethyl 2-acetyloctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29214-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-acetyloctanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029214606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, 2-acetyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2-acetyloctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-acetyloctanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-ACETYLOCTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C0M05YGSF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-acetyloctanoate can be synthesized through the esterification of 2-acetyloctanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced separation techniques to isolate the product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of 2-acetyloctanoic acid.

Reduction: Formation of 2-acetyloctanol.

Substitution: Formation of substituted this compound derivatives.

Scientific Research Applications

Flavoring Agent in Food Industry

Ethyl 2-acetyloctanoate is utilized as a flavoring agent due to its fruity aroma, which enhances the sensory profile of various food products. It is particularly noted for its application in confectionery and beverages.

- Case Study : In a study assessing the sensory properties of various esters, this compound was identified as contributing to the desirable fruity notes in fruit-flavored drinks. The compound's volatility and low detection threshold make it an effective flavor enhancer in formulations .

Cosmetic and Personal Care Products

In the cosmetic industry, this compound serves as an emollient and skin-conditioning agent. Its ability to improve the texture of formulations makes it a popular choice in lotions, creams, and other personal care products.

- Research Findings : According to independent studies, this compound is effective in enhancing skin feel and moisture retention. Its compatibility with various skin types has been documented, making it suitable for a wide range of cosmetic applications .

Pharmaceutical Applications

This compound has potential applications in pharmaceuticals, particularly as an intermediate in the synthesis of bioactive compounds. Its role in drug formulation can enhance bioavailability and stability.

- Case Study : Recent research highlighted its use as a precursor in synthesizing acetoin through microbial fermentation processes. The production of acetoin is significant due to its applications as a flavoring agent and potential therapeutic compound .

Fragrance Industry

The compound is also employed in the fragrance industry for its pleasant scent profile. It is included in perfumes and scented products to impart fruity notes.

- Research Insights : this compound's olfactory characteristics have been analyzed using gas chromatography-mass spectrometry (GC-MS), confirming its efficacy as a fragrance component that can mask undesirable odors in formulations .

Safety and Toxicology Assessments

Safety assessments indicate that this compound poses minimal risk when used within established concentration limits across various applications.

- Toxicological Studies : Evaluations have shown that the compound does not exhibit genotoxicity or significant reproductive toxicity at concentrations typically used in consumer products. The acceptable daily intake levels have been established based on rigorous toxicological data .

Data Tables

| Application Area | Specific Uses |

|---|---|

| Food Industry | Flavoring agent in beverages and confectionery |

| Cosmetics | Emollient and skin-conditioning agent |

| Pharmaceuticals | Intermediate for bioactive compound synthesis |

| Fragrance Industry | Component in perfumes and scented products |

Mechanism of Action

The mechanism of action of ethyl 2-acetyloctanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Ethyl Acetyl Esters with Varying Chain Lengths

Ethyl 2-acetyloctanoate belongs to a family of ethyl acetyl esters distinguished by carbon chain length. Key comparisons include:

Key Findings :

- Longer chains (e.g., C8 vs. C6) enhance thermal stability and reduce volatility, making this compound preferable for high-temperature reactions .

- Shorter chains (C6) are more volatile, limiting their utility in non-polar solvents but favoring applications in fragrance formulations.

Functional Group Variations in Analogous Esters

The position and type of substituents significantly alter reactivity and biological activity:

Acetyl vs. Cyano Groups

- Ethyl 2-cyano-3-methylnonanoate (): Replaces the acetyl group with a cyano (-CN) substituent. Exhibits stronger electrophilic character, enabling nucleophilic addition reactions (e.g., in adhesives) but reduced ketone-mediated reactivity .

- This compound: The acetyl group facilitates keto-enol tautomerism, critical in condensation reactions (e.g., Claisen, Knorr pyrrole synthesis) .

Oxo and Methoxy Modifications

- Ethyl 4-acetyl-5-oxohexanoate (): Additional oxo group at C5 enhances hydrogen-bonding capacity, improving solubility in polar solvents but reducing stability under acidic conditions .

- Ethyl (2-acetyl-5-methoxyphenoxy)acetate (): Methoxyphenoxy group introduces aromaticity and UV activity, expanding applications in photochemical studies .

Biological Activity

Ethyl 2-acetyloctanoate is an ester compound that has garnered attention for its potential biological activities, particularly in pharmacology and biotechnology. This article explores its synthesis, biological properties, and applications based on diverse research findings.

This compound, with the chemical formula , is characterized by a fruity aroma and is typically synthesized through esterification reactions. The synthesis often involves the reaction of acetic acid with octanoic acid in the presence of catalysts such as sulfuric acid, yielding a high purity product. For example, one study reported a yield of 86% under controlled conditions (0-5 °C for 4 hours) using concentrated sulfuric acid as a catalyst .

Biological Activities

1. Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound. Research indicates that it exhibits significant free radical scavenging activity, which is crucial for mitigating oxidative stress in biological systems. This property makes it a candidate for use in food preservation and pharmaceutical formulations aimed at combating oxidative damage.

2. Antimicrobial Properties

This compound has been studied for its antimicrobial effects against various pathogens. In vitro assays demonstrated that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative or therapeutic agent in treating infections .

3. Toxicological Profile

Toxicological assessments reveal that this compound is generally safe at low concentrations. Studies evaluating genotoxicity and reproductive toxicity found no significant adverse effects, indicating that it may be suitable for use in food products and cosmetics .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

- Antioxidant Study : A study utilized various assays to measure the compound's ability to scavenge free radicals. Results showed that it significantly reduced lipid peroxidation in cellular models, supporting its role as an antioxidant .

- Antimicrobial Efficacy : In a controlled experiment, this compound was tested against common foodborne pathogens such as Escherichia coli and Staphylococcus aureus. The compound demonstrated effective inhibition at concentrations as low as 0.5% .

Data Table: Biological Activities of this compound

| Biological Activity | Methodology | Findings |

|---|---|---|

| Antioxidant | DPPH Scavenging Assay | Significant reduction in free radicals |

| Antimicrobial | Agar Diffusion Method | Inhibition of E. coli and S. aureus |

| Toxicity | Ames Test | No mutagenic effects observed |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.